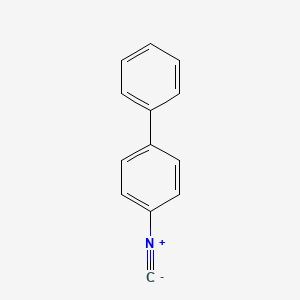

4-Isocyano-biphenyl

Description

Contextual Significance of Isocyanide Chemistry in Modern Organic Synthesis

Isocyanides, characterized by the -N≡C functional group, are a versatile class of compounds in organic chemistry. researchgate.netontosight.ai Their unique electronic structure, featuring a terminal carbon atom with both nucleophilic and electrophilic character, allows them to participate in a wide array of chemical transformations. researchgate.netrsc.org This dual reactivity makes isocyanides valuable building blocks for the synthesis of complex molecules, including nitrogen-containing heterocycles, peptides, and natural products. researchgate.netresearchgate.net

A cornerstone of isocyanide chemistry is their application in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. researchgate.netresearchgate.net The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that are widely used in medicinal and combinatorial chemistry to generate libraries of structurally diverse compounds. researchgate.netresearchgate.netresearchgate.net The efficiency and atom economy of these reactions align well with the principles of green chemistry. researchgate.net

Beyond MCRs, isocyanides are instrumental in transition metal-catalyzed reactions, where they can act as ligands or undergo insertion reactions to form new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn The ability of isocyanides to serve as one-carbon synthons has been exploited in the construction of various functionalized molecules. sioc-journal.cnbeilstein-journals.org Furthermore, isocyanide chemistry has expanded into materials science, with applications in the synthesis of polymers and functional materials. researchgate.netwiley.com

Historical Development and Academic Relevance of Biphenyl-Isocyanide Derivatives

The chemistry of biphenyl (B1667301) derivatives has a rich history dating back over 160 years. rsc.orgresearchgate.net The development of synthetic methods for creating the biphenyl scaffold, such as the Wurtz-Fittig reaction and later the Suzuki-Miyaura cross-coupling reaction, has been crucial for their widespread use. rsc.orgresearchgate.net Biphenyl moieties are present in numerous natural products, pharmaceuticals, and materials. researchgate.net

The introduction of the isocyanide functionality to a biphenyl structure combines the properties of both groups, leading to compounds with unique characteristics and reactivity. The first isocyanides were discovered two centuries ago, with early synthetic methods involving the reaction of alkyl halides with silver cyanide. rsc.org A significant advancement was the two-step procedure involving the formylation of a primary amine followed by dehydration, which made a wider range of isocyanides accessible. rsc.org

Biphenyl-isocyanide derivatives, such as 2-isocyanobiphenyl, have gained significant academic interest as precursors for the synthesis of phenanthridines, a class of nitrogen-containing polycyclic aromatic compounds with important biological activities. researchgate.netrsc.org Research has focused on developing novel synthetic routes to these compounds, often involving radical cyclization or transition-metal-catalyzed processes. researchgate.netacs.org The ability to functionalize the phenanthridine (B189435) core at the 6-position by reacting 2-isocyanobiphenyls with various radical precursors has been a particularly active area of investigation. acs.org

Overview of Key Research Domains Pertaining to 4-Isocyano-biphenyl

Research involving this compound and its derivatives spans several key domains within chemistry, primarily driven by the unique properties of the isocyanide group and the biphenyl backbone.

Key Research Domains:

Organic Synthesis: this compound is a valuable reagent in organic synthesis. It participates in multicomponent reactions like the Ugi and Passerini reactions to create complex molecular architectures. ontosight.ai Its derivatives are also used in the synthesis of heterocyclic compounds, such as phenanthridines, through various cyclization strategies. researchgate.netacs.org

Coordination Chemistry: The isocyanide group in this compound can act as a ligand, coordinating to metal centers through the terminal carbon atom. researchgate.net This has led to the exploration of its use in forming coordination complexes with various transition metals. sioc-journal.cn The electronic properties of the biphenyl group can influence the nature of the metal-ligand bond.

Materials Science: Biphenyl derivatives are known to form liquid crystals, and the introduction of a polar isocyanide group can influence these properties. tandfonline.com Research has explored the synthesis and characterization of liquid crystalline materials based on this compound derivatives. tandfonline.com Additionally, isocyanide-containing compounds are being investigated for their potential in creating novel polymers and functional materials. researchgate.netwiley.com The photophysical properties of some isocyanobiphenyl derivatives, such as their fluorescence, have also been studied for applications like biolabeling. core.ac.ukresearchgate.net

Table 1: Physicochemical Properties of Biphenyl Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Biphenylyl isocyanate | 92-95-5 | C13H9NO | 195.22 | 59-62 | 110-112 (at 1 mmHg) |

| 3,3'-Dimethylbiphenyl-4,4'-diyl diisocyanate | 91-97-4 | C16H12N2O2 | 264.28 | 71.7 | Decomposes |

| This compound | Not specified | C14H9N | Not specified | Not specified | Not specified |

Data sourced from multiple chemical suppliers and databases. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C13H9N |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

1-isocyano-4-phenylbenzene |

InChI |

InChI=1S/C13H9N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H |

InChI Key |

IXGCWUMRUNLLQP-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Isocyano Biphenyl and Its Analogues

Dehydration-Based Synthetic Routes for Isocyanides

A common and effective method for the synthesis of isocyanides is the dehydration of N-substituted formamides. wikipedia.org This transformation can be accomplished using various dehydrating agents and protocols, each with its own advantages and limitations.

Formamide (B127407) Dehydration Protocols (e.g., Phosphorus Oxychloride-Mediated)

The dehydration of N-formamides is a widely used method for preparing isocyanides. wikipedia.org Among the various dehydrating agents, phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (TEA) is a popular choice. researchgate.netmdpi.com This method is known for its efficiency and generally high yields. researchgate.netresearchgate.net The reaction proceeds by converting the formamide into a reactive intermediate, which then eliminates water to form the isocyanide.

A noteworthy protocol involves the dehydration of N-substituted formamides with phosphorus oxychloride in triethylamine as the solvent at 0 °C. mdpi.comresearchgate.net This approach offers several benefits, including rapid reaction times (often less than 5 minutes), high to excellent yields, and increased safety with minimal waste. mdpi.comresearchgate.net The mechanism involves the activation of the formamide by POCl₃, followed by base-mediated elimination to yield the isocyanide. researchgate.net

Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis

| Dehydrating Agent | Base | Typical Yields | Notes |

| Phosphorus Oxychloride (POCl₃) | Triethylamine | High to Excellent mdpi.comresearchgate.net | Rapid reaction, mild conditions. mdpi.com |

| Toluenesulfonyl Chloride (p-TsCl) | Pyridine | Good to High | Acts as a dehydrating agent. stackexchange.com |

| Phosgene (B1210022)/Diphosgene | Tertiary Amines | Good | Highly toxic reagents. researchgate.net |

Modified Hoffmann Synthesis Approaches and Catalytic Enhancements

The Hoffmann isocyanide synthesis, also known as the carbylamine reaction, is a classic method for preparing isocyanides from primary amines, chloroform, and a strong base. wikipedia.orgquora.com The reaction proceeds through the formation of dichlorocarbene (B158193) as a reactive intermediate. wikipedia.org This method is applicable to both aliphatic and aromatic primary amines. quora.comdoubtnut.com

Modifications to the classical Hoffmann reaction have been developed to improve its efficiency and scope. One significant improvement is the use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, which facilitates the reaction between the aqueous base and the organic-soluble reactants. wikipedia.org

Catalytic enhancements in isocyanide synthesis often focus on the dehydration of formamides. While the stoichiometric use of reagents like POCl₃ is common, research into catalytic methods is ongoing. mdpi.comresearchgate.net Additionally, Group VIII transition metal catalysts have been explored for the conversion of primary formamides into isocyanates, which are related to isocyanides. google.comgoogle.com

Transition Metal-Catalyzed Coupling Strategies for Biphenyl (B1667301) Scaffolds

The construction of the biphenyl core is a critical step in the synthesis of 4-isocyano-biphenyl. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the synthesis of biphenyls. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a base. tcichemicals.comlibretexts.org The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. tcichemicals.comlibretexts.org

For the synthesis of a this compound derivative, a typical Suzuki-Miyaura approach would involve coupling a suitably protected 4-halophenyl isocyanide with a phenylboronic acid, or vice versa. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org Recent advancements have even demonstrated the synthesis of biphenyl libraries on nanoliter-scale droplet microarrays using this reaction. nih.gov

Palladium-catalyzed reactions involving isocyanides are also well-documented, with isocyanide insertion into palladium-carbon bonds being a key step in various transformations. researchgate.netresearchgate.netsemanticscholar.org

Copper-Mediated Aryl Coupling Techniques

Copper-mediated coupling reactions, particularly the Ullmann reaction, represent a classical approach to the synthesis of biaryls. byjus.com The traditional Ullmann reaction involves the self-coupling of two aryl halide molecules in the presence of copper at elevated temperatures. byjus.comorganic-chemistry.org While effective for symmetrical biphenyls, the classic Ullmann reaction often requires harsh conditions and has been largely superseded by palladium-catalyzed methods for unsymmetrical biaryls due to issues with selectivity and yield. byjus.combeilstein-journals.org

Modern modifications of the Ullmann reaction have led to milder reaction conditions and improved yields. These often involve the use of soluble copper salts and ligands. beilstein-journals.org Copper-catalyzed C-N and C-O bond formations are also well-established. mdpi.com The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. byjus.comorganic-chemistry.org

Exploration of Other Transition Metal Catalysis (e.g., Nickel, Cobalt) in Related Biphenyl Syntheses

Besides palladium and copper, other transition metals like nickel and cobalt have emerged as powerful catalysts for the synthesis of biphenyls.

Nickel-Catalyzed Coupling: Nickel catalysts have shown great promise in cross-coupling reactions, often providing a more cost-effective alternative to palladium. tcichemicals.com Nickel can catalyze the homocoupling of aryl halides to form symmetrical biphenyls and can also be used in cross-coupling reactions with organometallic reagents. nih.govresearchgate.net Nickel-catalyzed reductive cross-coupling of two different aryl halides has also been developed. researchgate.netoaes.cc These reactions often proceed through a Ni(0)/Ni(II) catalytic cycle, similar to palladium. oaes.cc

Cobalt-Catalyzed Synthesis: Cobalt catalysts have also been utilized in the synthesis of biphenyl derivatives. rsc.org For instance, cobalt-catalyzed Diels-Alder reactions can be employed to construct the benzene (B151609) rings that form the biphenyl system. organic-chemistry.org Furthermore, cobalt-catalyzed C-H functionalization of biphenyl amines has been reported, demonstrating the utility of cobalt in modifying the biphenyl scaffold. acs.orgresearchgate.net

Table 2: Transition Metals in Biphenyl Synthesis

| Metal | Common Reaction Type | Key Features |

| Palladium | Suzuki-Miyaura Coupling | High yields, mild conditions, broad substrate scope. wikipedia.orgtcichemicals.com |

| Copper | Ullmann Reaction | Classical method, useful for symmetrical biphenyls. byjus.comorganic-chemistry.org |

| Nickel | Reductive Cross-Coupling | Cost-effective alternative to palladium. tcichemicals.comnih.gov |

| Cobalt | Diels-Alder, C-H Functionalization | Alternative routes to biphenyl scaffolds. organic-chemistry.orgacs.org |

Green Chemistry Principles and Sustainable Approaches in Isocyanide Synthesis

The synthesis of isocyanides, including this compound, has traditionally relied on methods that involve toxic reagents and generate significant waste. However, increasing environmental awareness has spurred the development of more sustainable and greener synthetic routes. These modern approaches align with the twelve principles of green chemistry, focusing on waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. vivekanandcollege.ac.intmv.ac.inresearchgate.net

A primary focus of green isocyanide synthesis is the replacement of hazardous reagents and solvents. rsc.org The classic dehydration of N-formamides often employs stoichiometric amounts of dehydrating agents like phosphorus oxychloride (POCl₃) or phosgene derivatives in chlorinated solvents such as dichloromethane (B109758) (DCM), which is considered hazardous. rsc.orgmdpi.com Research has demonstrated that triethylamine can serve as both a base and a solvent, allowing for a highly efficient, solvent-free synthesis of isocyanides from formamides using POCl₃. mdpi.comresearchgate.net This method offers advantages such as rapid reaction times (under 5 minutes), high yields, and minimal waste. mdpi.com

The choice of solvent is a critical factor in sustainable synthesis. Studies have explored replacing hazardous solvents like DCM with greener alternatives. Dimethyl carbonate (DMC) has been identified as a more sustainable option for the dehydration of N-formamides. rsc.org Furthermore, water, the most environmentally benign solvent, has been successfully used for isocyanide-based multicomponent reactions (I-MCRs). acs.orgnih.gov Performing these reactions in water can accelerate reaction rates and simplify workup procedures, aligning well with green chemistry principles. acs.orgnih.gov Bio-based solvents, such as Cyrene™, have also been investigated as benign media for reactions involving isocyanides. kit.edu

Catalytic methods offer a pathway to more sustainable synthesis by reducing the need for stoichiometric reagents. nih.gov While the dehydration of formamides is a common route, other approaches are being explored. For instance, a copper(I)-catalyzed three-component reaction of amines, isocyanides, and thiosulfonates provides a sustainable route to isothioureas. nih.gov The development of catalytic systems for the direct conversion of amines or other precursors to isocyanides remains a key goal in green chemistry. acs.org

The table below compares different sustainable methodologies for the synthesis of isocyanides, highlighting the green chemistry principles they employ.

Table 1: Comparison of Sustainable Isocyanide Synthesis Methodologies

| Methodology | Dehydrating Agent / Catalyst | Solvent | Key Green Advantages | Reference(s) |

|---|---|---|---|---|

| Solvent-Free Dehydration | Phosphorus oxychloride (POCl₃) | Triethylamine (reagent & solvent) | Eliminates co-solvents, rapid reaction (<5 min), high yields, minimal waste. | mdpi.com |

| Mechanochemistry | p-Toluenesulfonyl chloride (p-TsCl) | None (ball-milling) | Solvent-free, low E-Factor, high EcoScale score, uses inexpensive reagents. | nih.gov |

| Greener Solvents | p-Toluenesulfonyl chloride (p-TsCl) | Dimethyl carbonate (DMC) | Replaces hazardous chlorinated solvents like DCM with a more sustainable alternative. | rsc.org |

| Aqueous Multicomponent Reactions | N/A (uses isocyanide as reactant) | Water | Environmentally benign solvent, reaction rate acceleration, simplified workup. | acs.orgnih.gov |

| Catalytic Sulfurization | Elemental Sulfur | Cyrene™ or γ-Butyrolactone (GBL) | Catalytic process, use of bio-based solvents, low E-factor. | kit.edu |

Scalability and Process Optimization Considerations in Synthetic Design

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of scalability and process optimization. For the synthesis of this compound and its analogues, factors such as reaction safety, efficiency, cost-effectiveness, and throughput are paramount. A key technology enabling the scalable and safe production of isocyanides is continuous flow chemistry. gotriple.euwhiterose.ac.uk

Flow reactors offer significant advantages over traditional batch processes, especially for reactions involving hazardous reagents or unstable intermediates. rsc.orgrsc.org The small internal volume of a flow reactor minimizes the quantity of hazardous material present at any given time, inherently improving safety. tmv.ac.in This is particularly relevant for isocyanide synthesis, which can involve toxic reagents and produce foul-smelling products. rsc.org Continuous flow systems also provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purities. rsc.org

Several studies have demonstrated the successful application of flow chemistry to isocyanide synthesis and related processes. For instance, a streamlined method using reactor technology has been developed for the serial synthesis, purification, and in-line reaction of isocyanides. rsc.org This approach solves major drawbacks of batch synthesis, such as exposure to volatile and odorous compounds, and has been used for the multi-gram preparation of tert-butyl isocyanide. rsc.org

The Gröebke–Blackburn–Bienaymé reaction, a multicomponent reaction utilizing isocyanides, has been successfully scaled up using a continuous flow process. rsc.org This method uses the green solvent ethanol (B145695) and a simple mineral acid catalyst, avoiding the less sustainable metal-based catalysts often used in batch versions. The process demonstrated robust scalability with a successful multigram synthesis, shorter reaction times, and high yields without requiring an aqueous work-up. rsc.org

Furthermore, methodologies have been developed that are inherently scalable even in batch-wise production. An innovative synthesis of isocyanides that circumvents aqueous workup has proven to be scalable over five orders of magnitude, from a 0.2 mmol microtiter plate scale up to a 0.5 mol (97% yield) scale for 1-adamantyl isocyanide. rsc.org This process significantly reduces the amount of solvent needed and shortens reaction times from hours to minutes, offering considerable economic and environmental benefits. rsc.org Such optimized procedures, characterized by high efficiency and simplified purification, are crucial for the large-scale production of functionalized isocyanides like this compound.

The table below summarizes the key advantages of implementing flow chemistry for the synthesis of isocyanides and their derivatives.

Table 2: Advantages of Continuous Flow Chemistry in Isocyanide Synthesis

| Feature | Benefit in Isocyanide Synthesis | Reference(s) |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous reagents and unstable intermediates at any one time. Reduces exposure to toxic and malodorous compounds. | tmv.ac.inrsc.orgrsc.org |

| Precise Process Control | Superior heat and mass transfer allow for accurate control of temperature, pressure, and residence time, leading to improved yields and selectivity. | rsc.org |

| Facile Scalability | Throughput is increased by extending operation time or by "scaling out" (using multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. | rsc.orgacs.org |

| Increased Efficiency | Shorter reaction times are often achieved due to higher temperatures and pressures being safely accessible. Automation can lead to high throughput. | rsc.org |

| Process Telescoping | Multiple reaction and purification steps can be integrated into a single continuous sequence, eliminating the need to isolate intermediates. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 Isocyano Biphenyl

Multicomponent Reaction Pathways Involving 4-Isocyano-biphenyl

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates essentially all atoms from the starting materials. acs.orgresearchgate.net Isocyanide-based multicomponent reactions (IMCRs) are particularly noteworthy for their versatility and ability to generate molecular complexity rapidly. nih.govacs.org

The Passerini reaction, first described by Mario Passerini in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is one of the oldest known isocyanide-based MCRs and has seen a resurgence in interest due to its synthetic utility. wikipedia.orgresearchgate.net

The scope of the Passerini reaction is broad, accommodating a wide range of aldehydes and isocyanides. organic-chemistry.org While ketones are generally less reactive substrates, the reaction's functional group tolerance makes it a valuable tool in combinatorial and medicinal chemistry. wikipedia.orgresearchgate.net The use of Lewis acids, such as titanium tetrachloride (TiCl₄), can enhance the electrophilicity of the carbonyl group, thereby promoting the reaction. researchgate.net

Below is a table summarizing the components and products of the Passerini reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Carboxylic Acid | Aldehyde or Ketone | Isocyanide (e.g., this compound) | α-Acyloxy amide |

This table illustrates the general reactants and the resulting product in a Passerini three-component reaction.

The Ugi reaction is a four-component reaction (U-4CR) that involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to yield a dipeptide-like α-acetamido carboxamide derivative. nih.govmdpi.comsciepub.com It is one of the most prominent and versatile IMCRs, widely used in the synthesis of diverse and complex molecules, including peptidomimetics and heterocyclic scaffolds. mdpi.comnih.gov

The proposed mechanism for the Ugi reaction typically begins with the condensation of the amine and the carbonyl compound to form an imine (or a Schiff base). nih.govmdpi.com This imine is then protonated to form an iminium ion, which is attacked by the isocyanide to generate a nitrilium ion intermediate. mdpi.comnih.gov Subsequent addition of the carboxylate and an intramolecular acyl transfer (Mumm rearrangement) leads to the final Ugi product. nih.govmdpi.com

Strategic adaptations of the Ugi reaction have expanded its scope significantly. mdpi.com For instance, replacing the carboxylic acid with other nucleophiles like N-hydroxyphthalimide, thiols, or even water allows for the synthesis of a wider variety of products. mdpi.com The reaction can also be adapted for the synthesis of macrocycles and has been utilized in the development of functional materials. mdpi.com The versatility of the Ugi reaction makes it a powerful tool for diversity-oriented synthesis. mdpi.com

The following table outlines the components involved in a typical Ugi four-component reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Amine | Aldehyde or Ketone | Carboxylic Acid | Isocyanide (e.g., this compound) | α-Acetamido carboxamide |

This table shows the four components that react in a Ugi reaction to form a bis-amide product.

Pseudo-multicomponent reactions are one-pot processes involving at least three reactants, where at least one reactant participates in two or more reaction steps. researchgate.net This results in a product that contains atoms from two or more identical reactant molecules. researchgate.net A notable example involves the reaction of isocyanides, dialkyl acetylenedicarboxylates, and acidic N-H compounds like maleimide (B117702) or succinimide, which unexpectedly leads to the formation of densely functionalized pyrroles. acs.org Another novel pseudo-four-component reaction involves an isocyanide, 2-formylbenzoic acid, and a 1,2-diamine to synthesize tetrahydrodiisoindoloquinoxalines. researchgate.net

Ugi Reaction Frameworks and Strategic Adaptations

Transition Metal-Mediated Transformations

The unique electronic properties of the isocyanide group also allow it to participate in a variety of transition metal-catalyzed reactions. mdpi.com The ability of isocyanides to act as ligands and insert into metal-carbon bonds has been extensively explored, particularly with palladium and copper catalysts.

Palladium-catalyzed reactions involving isocyanide insertion are powerful methods for constructing N-containing heterocycles. mdpi.com A common mechanistic step involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the insertion of the isocyanide into the resulting aryl-palladium bond to form an imidoylpalladium intermediate. mdpi.comnih.gov This intermediate can then undergo further reactions, such as cyclization or coupling with other nucleophiles.

One significant application is the synthesis of phenanthridines through the radical cyclization of o-isocyano biphenyls. mdpi.com Palladium catalysis can also mediate the diarylation of isocyanides using triarylbismuthines, leading to the selective formation of α-diimines. nih.gov The reaction is thought to proceed through the generation of an arylpalladium species, isocyanide insertion to form an imidoylpalladium species, and subsequent reductive elimination. nih.gov

Furthermore, a palladium-catalyzed cascade reaction involving the double insertion of a functionalized isocyanide, such as 2-iodo-2'-isocyano-1,1'-biphenyl, has been developed. nih.govrsc.orgrsc.org This process, followed by a copper-catalyzed intramolecular C-N coupling, leads to the formation of complex heterocyclic structures containing both phenanthridine (B189435) and carbazole (B46965) scaffolds in a single pot. nih.govrsc.orgrsc.org This strategy demonstrates high bond-forming efficiency, creating four new chemical bonds in a consecutive manner. nih.govrsc.org

The table below provides examples of palladium-catalyzed reactions with isocyanides.

| Reactants | Catalyst System | Product Type |

| 2-Iodo-2'-isocyano-1,1'-biphenyls, Nucleophiles | Palladium catalyst, Copper catalyst | Phenanthridine and Carbazole scaffolds |

| Isocyanides, Triarylbismuthines | Palladium(II) acetate | α-Diimines |

This table highlights some palladium-catalyzed transformations involving isocyanides and the resulting products.

Copper catalysis offers a more sustainable and cost-effective alternative to palladium for certain isocyanide transformations. uantwerpen.be Copper(I) iodide-Pyox complexes have been shown to effectively catalyze the conjugate addition of various sulfur, nitrogen, and carbon nucleophiles to isocyanoalkenes. nsf.govnih.govfigshare.com This reaction is significant as it overcomes the strong binding of isocyanides to transition metals, which typically hinders catalytic turnover. nsf.gov

The mechanism involves the reversible complexation of the copper(I) catalyst to the isocyanoalkene, which activates it towards anionic conjugate addition. nsf.gov The resulting metalated isocyanoalkane intermediate can then undergo further reactions, such as intramolecular SNi displacements, providing a rapid route to functionalized cyclic isocyanoalkanes. nsf.govnih.gov This methodology has been successfully applied to the synthesis of complex isocyanoalkanes that are otherwise difficult to prepare. nsf.govnih.gov

Rhodium-Catalyzed Hydrogenation Systems

Rhodium complexes are effective catalysts for the hydrogenation of various unsaturated compounds. chemmethod.com In the context of biphenyl (B1667301) systems, rhodium-catalyzed transfer hydrogenation has demonstrated high selectivity. For instance, the hydrogenation of functionalized arenes, including biphenyls, can be achieved with good functional group tolerance and controllable chemoselectivity using a rhodium catalyst and tetrahydroxydiboron. organic-chemistry.org This process is noteworthy for selectively hydrogenating the less hindered ring in biphenyls. organic-chemistry.org

The mechanism of rhodium-catalyzed hydrogenation can vary. For some systems, a common theme is the formation of a dimeric bimetallic rhodium complex after exposure to hydrogen. researchgate.net In transfer hydrogenation using formic acid as a hydrogen source, the mechanism involves the coordination of the formate (B1220265) ion to the rhodium complex, followed by the formation of a rhodium-substrate complex and subsequent decarboxylation to yield the hydrogenated product. chemmethod.com Studies have also explored the merging of homogeneous and heterogeneous rhodium catalysis for the asymmetric hydrogenation of benzene (B151609) derivatives, where rhodium precursors form nanoparticles in situ. diva-portal.org This dual catalytic nature expands the utility of established rhodium/diphosphine systems to dearomatization reactions. diva-portal.org

While specific studies on the rhodium-catalyzed hydrogenation of this compound are not extensively detailed in the provided results, the general principles of rhodium catalysis on biphenyl and related aromatic systems suggest a potential for selective reduction. The presence of the isocyano group would likely influence the catalytic process, and its transformation would need to be considered in parallel with the hydrogenation of the aromatic rings.

Homologation and C-C/C-Heteroatom Bond-Forming Reactions

Isocyanides can serve as precursors to carbene intermediates, which are highly reactive species with a neutral, divalent carbon atom. These electron-deficient intermediates can exist in either a singlet or triplet state, each with distinct geometries and reactivities. The generation of carbenes from isocyanides can be triggered by various means, including interactions with metal complexes or strong bases. researchgate.netnih.gov For instance, in the absence of a chelating agent like TMEDA, BuLi can induce the expulsion of cyanide from an isocyanide to form a transient carbene. researchgate.net

Once generated, these carbene intermediates are powerful tools for C-C bond formation. They can participate in homologation reactions, effectively adding a carbon unit to a molecule. nih.gov A study on the reaction of a neutral aluminum(I) complex with various isocyanides provided evidence for carbene intermediates in a Fischer-Tropsch type process. nih.govresearchgate.net The step-by-step coupling mechanism was investigated, and different products resulting from the reactions with sterically hindered isocyanides substantiated the presence of these carbene intermediates. nih.govresearchgate.net In some cases, the carbene intermediate could be trapped, providing further evidence for its existence. nih.govresearchgate.net

The reactivity of carbene intermediates is also harnessed in multicomponent reactions. For example, carbene isocyanides can nucleophilically attack electrophiles like dialkyl acetylenedicarboxylates to form zwitterionic intermediates. rsc.org These intermediates are then trapped by other electrophilic molecules, such as carbonyl compounds, to form complex products like 2-iminofuran derivatives. rsc.org Computational studies have shown that the high nucleophilicity and specific electronic structure of the carbene intermediate allow for the formation of new C-C bonds with a very low activation energy. rsc.orgrsc.org

The carbon atom of the isocyanide group can act as a nucleophile, but its reactivity is often mild. rsc.org Activation is typically required to enhance its nucleophilicity for participation in C-C and C-heteroatom bond-forming reactions. rsc.orgmdpi.com Coordination to a transition metal center is a common strategy to activate isocyanides towards nucleophilic attack. mdpi.comunipi.itnih.gov This activation facilitates the addition of a wide range of nucleophiles. mdpi.com

Lewis acids can also be employed to activate isocyanides. For example, TMSCl has been shown to mediate the addition of N-nucleophiles to isocyanides in a transition-metal and oxidant-free approach for synthesizing various N-heterocycles. rsc.org The proposed mechanism involves the nucleophilic addition of a binucleophilic agent to the isocyanide, activated by TMSCl, to generate a formamidine (B1211174) intermediate, which then undergoes intramolecular cyclization. rsc.org

N-heterocyclic carbenes (NHCs) have also been utilized as organocatalysts to activate isocyanides. rsc.org In one study, an NHC catalyst was used for the C-C bond formation between ketones and isocyanides to synthesize enaminones. rsc.org The proposed catalytic cycle involves the reaction of the NHC with the isocyanide to form an imidoyl intermediate, which then facilitates the reaction with the enolate of the ketone. rsc.org

The nucleophilic character of the isocyanide carbon is central to its role in multicomponent reactions like the Passerini and Ugi reactions, where it attacks an electrophilic carbon. acs.org These reactions are powerful tools for creating molecular diversity.

Generation and Reactivity of Carbene Intermediates from Isocyanides

Mechanistic Studies of Isocyanide Conversion to Nitriles

The isomerization of isocyanides to their more stable nitrile isomers is a well-known transformation that can occur under various conditions. stackexchange.com Thermally induced rearrangement is a direct method for this conversion. stackexchange.com

Mechanistic studies have revealed more complex pathways for this isomerization, often involving intermediates. For instance, BuLi can induce the isomerization of an isocyanide to a nitrile. researchgate.net In the absence of a chelating agent, this can proceed through a transient carbene intermediate. researchgate.net Computational and experimental analyses have highlighted the role of chelation in directing the reaction pathway. researchgate.net An electron transfer-initiated mechanism has also been proposed for the dearomatization and rearrangement of arylisocyanides. researchgate.net

The van Leusen reaction provides a cyanide-free route to nitriles from ketones using p-tosylmethyl isocyanide (TosMIC). rsc.org The mechanism involves the formation of a 4-tosyloxazole intermediate, which then rearranges to the nitrile. rsc.org

Furthermore, isocyanides can be converted to nitriles through reactions with other reagents. For example, isocyanides are considered a source for the cyano group in various cyanation reactions. researchgate.net

Stereoselective and Enantioselective Transformations Induced by Chiral Environments

The development of stereoselective and enantioselective reactions involving isocyanides is a significant area of research, enabling the synthesis of chiral molecules with high optical purity. typeset.io Chiral environments can be created using chiral starting materials, auxiliaries, or catalysts. acs.org

In multicomponent reactions like the Ugi reaction, the use of a chiral amine is a classic strategy to induce stereoselectivity. acs.org Chiral carbohydrate-based auxiliaries have also been successfully used in solid-phase Ugi reactions to achieve stereoselective synthesis of amino acid derivatives. mdpi.com

Chiral catalysts have been developed to control the stereochemistry of isocyanide reactions. For instance, chiral Lewis acids have been employed to induce enantioselectivity in Passerini-type reactions. acs.org Chiral silver catalysts have been shown to be effective in the asymmetric synthesis of chiral biphenyl aldehydes from isocyanides and dialdehydes. tandfonline.com The proposed transition state involves the chelation of the silver(I) to both the isocyanide and the chiral ligand. tandfonline.com

The use of enantiomerically pure isocyanides is another approach to achieve stereochemical control. typeset.ioresearchgate.net These chiral isocyanides can be prepared from corresponding chiral amines or alcohols. typeset.io While some α-isocyanoacetates are prone to racemization, their application in asymmetric synthesis has been explored. typeset.io

Applications of 4 Isocyano Biphenyl in Advanced Materials and Catalysis Research

Self-Assembled Monolayers (SAMs) and Surface Chemistry.rsc.org

Self-assembled monolayers (SAMs) of aromatic isocyanides on metal surfaces are a subject of intense study for their potential in creating functional interfaces for various applications. aip.org The isocyanide group (–NC) serves as an effective anchor to metal surfaces, such as gold, facilitating the formation of ordered molecular layers. rsc.orgaip.org

The adsorption of 4-Isocyano-biphenyl and its derivatives on gold surfaces, particularly the Au(111) surface, has been extensively investigated. When vapor deposited at room temperature, 4,4'-biphenyldiisocyanide (BPDI) molecules form one-dimensional molecular chains on the Au(111) surface. aip.org These chains are composed of BPDI molecules lying parallel to the surface and interconnected by gold adatoms. aip.org This morphology is energetically favored over an upright orientation. aip.org

In contrast, studies on 1,1'-biphenyl-4-thiol (BPT) SAMs on Au(111) have shown the formation of a densely packed hexagonal (2 × 2) structure, which differs from the typical structures observed for alkanethiols. nih.gov This highlights the influence of the aromatic biphenyl (B1667301) backbone on the packing and ordering of the monolayer.

Table 1: Structural Characteristics of Biphenyl-based Monolayers on Au(111)

| Molecule | Preparation Method | Observed Structure | Molecular Orientation |

| 4,4'-biphenyldiisocyanide (BPDI) | Vapor Deposition | 1D molecular chains | Parallel to surface, interconnected by Au-adatoms. aip.org |

| 1,1'-biphenyl-4-thiol (BPT) | Solution or Vapor Deposition | Hexagonal (2 × 2) | Densely packed. nih.gov |

The electronic structure at the interface between this compound and metal surfaces is crucial for its application in molecular electronics. aip.org Aromatic isocyanides are of particular interest because the N≡C triple bond is expected to effectively couple the π-orbitals of the aromatic system with the d-orbitals of the gold surface. aip.org

Studies using scanning tunneling microscopy and spatially resolved conductance mapping on BPDI chains on Au(111) have revealed an occupied interfacial state resulting from the interaction between the BPDI molecules and the gold surface. aip.org This state is delocalized along the molecular chain. aip.org Theoretical calculations suggest that molecules with terminal isocyanide groups may exhibit higher conductance when bound to a gold surface compared to those with thiol groups, although there is no complete consensus on this matter. aip.org

Formation and Characterization on Metal Surfaces (e.g., Au(111))

Molecular Electronic Devices and Conductance Pathways.rsc.org

The potential of this compound and related molecules in molecular electronic devices stems from their ability to form stable and conductive junctions between electrodes. aip.orgresearchgate.net The isocyanide group is a strong and directional anchor to gold electrodes, which is advantageous for creating reliable molecular junctions. wiley.com

Research suggests that the conductance of single-molecule junctions can be influenced by the anchoring group. aip.org While some studies indicate that isocyanides lead to higher conductance than thiols, others propose the opposite. aip.org These discrepancies highlight the complexity of charge transport at the molecular level and the importance of understanding the detailed electronic structure of the molecule-electrode interface. aip.org

Supramolecular Chemistry and Polymerization.nih.govresearchgate.net

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, functional structures. fortunejournals.comsiesascs.edu.in this compound has been utilized in the construction of supramolecular polymers and in the post-functionalization of these structures on surfaces. ecust.edu.cnnih.gov

Post-functionalization is a powerful technique to introduce new functionalities into pre-formed supramolecular polymers. ecust.edu.cnnih.gov In a notable study, supramolecular polymers formed from a bromophenyl porphyrin derivative on a Au(111) surface were successfully functionalized using a cross-coupling reaction with 4-isocyano-1,1'-biphenyl (ICBP). ecust.edu.cnnih.gov This on-surface reaction demonstrates a method to modify the properties of supramolecular structures in a controlled manner. ecust.edu.cnnih.gov

A fascinating application of this compound has been demonstrated in the context of chiral supramolecular assemblies. ecust.edu.cnnih.gov Chiral supramolecular polymers formed on a Au(111) surface were shown to induce an enantioselective on-surface reaction with 4-isocyano-1,1'-biphenyl. ecust.edu.cnnih.gov The inherent chirality of the self-assembled polymer directs the reaction, allowing for only one specific attack direction of the ICBP molecule due to steric hindrance. ecust.edu.cnnih.gov This discovery opens up possibilities for creating chiral surfaces for enantioselective catalysis. ecust.edu.cnnih.govnih.gov

Polymerization Mechanisms to Polyimines (e.g., Nickel/Palladium Catalysis)

The polymerization of isocyanides, including aryl isocyanides like this compound, into polyimines (also known as polyisocyanides) is a significant area of research, with nickel and palladium catalysts playing a central role. These polymers are notable for their rigid, helical structures.

The mechanism of this polymerization is a chain-growth process. diva-portal.org For both nickel and palladium, the general catalytic cycle begins with the insertion of the isocyanide monomer into a metal-alkyl or metal-aryl bond of the catalyst initiator. This insertion step is repeated sequentially, leading to the growth of a helical polymer chain that remains attached to the metal center.

Nickel Catalysis: Nickel catalysts, particularly α-diimine nickel complexes, are highly effective for isocyanide polymerization. juniperpublishers.com The process often exhibits characteristics of a living polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. diva-portal.org The polymerization mechanism involves the migration of the metal center along the growing polymer chain via β-hydride elimination and reinsertion, a process known as "chain-walking," which can influence the polymer's microstructure. juniperpublishers.com Chiral nickel precatalysts have been successfully used for the asymmetric polymerization of isocyanides to produce well-defined helical polyisocyanides. diva-portal.org

Palladium Catalysis: Palladium complexes have also emerged as powerful catalysts for these transformations. juniperpublishers.comnih.gov Recent advancements have shown that alkyne-Pd(II) complexes can initiate the living polymerization of various isocyanide monomers, including aryl isocyanides. nih.gov This method yields helical polyisocyanides with well-controlled structures and high tacticity. nih.gov The catalytic cycle with palladium is similar to nickel, involving repeated migratory insertion of the isocyanide into the Pd-C bond of the propagating species. acs.org The use of palladium catalysts has enabled the creation of diverse and complex polymer architectures, such as block copolymers and core cross-linked star polymers. nih.gov

Table 1: Comparison of Nickel and Palladium Catalysis in Isocyanide Polymerization

| Feature | Nickel Catalysis | Palladium Catalysis |

|---|---|---|

| Catalyst Type | Typically α-diimine Ni(II) complexes. juniperpublishers.com | Often alkyne-Pd(II) complexes. nih.gov |

| Polymerization | Chain-growth, often living polymerization. diva-portal.org | Living polymerization with high control. nih.gov |

| Mechanism | Repetitive migratory insertion; "chain-walking" can occur. juniperpublishers.com | Repetitive migratory insertion into Pd-C bond. nih.govacs.org |

| Polymer Structure | Highly-branched polyethylenes from ethylene (B1197577) polymerization. juniperpublishers.com | Well-defined helical polyisocyanides with high tacticity and tunable compositions. nih.gov |

| Key Advantage | High activity and thermal stability, especially with bulky ligands. juniperpublishers.commdpi.com | Versatility in synthesizing complex polymer topologies (e.g., block, star polymers). nih.gov |

Catalysis Development and Heterogenization Strategies

This compound is a valuable molecule for developing novel catalytic systems, particularly through strategies that immobilize active catalysts onto surfaces or activate the isocyanide group for specific chemical transformations.

The isocyanide group of this compound can bind strongly to metal surfaces, such as gold, making it an excellent anchor for creating self-assembled monolayers (SAMs). acs.orgnih.gov These monolayers provide a versatile platform for heterogenizing homogeneous catalysts. By immobilizing catalytically active metal species onto these isocyanide-functionalized surfaces, researchers can combine the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org

For instance, a high-density monolayer of a diisocyanide on a gold surface has been used as a support for rhodium catalysts, which were effective in the selective hydrogenation of α,β-unsaturated carbonyl compounds. rsc.org Similarly, silver nanocrystals modified with an isocyanide-based compound have shown revitalized redox catalytic activity. rsc.org This strategy allows for the creation of highly organized and densely packed catalytic sites, which can lead to unique synergistic effects and enhanced catalytic performance. rsc.org The knowledge of coordination chemistry of isocyanide ligands in transition-metal complexes is fundamental to understanding their adsorption and reactivity on metal surfaces. acs.orgnih.gov

Organocatalysis involves the use of small organic molecules to catalyze chemical reactions. For isocyanides like this compound, N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts. rsc.orgnih.govacs.org NHCs can activate the isocyanide group through nucleophilic attack, a concept that inverts the typical electrophilic reactivity of the isocyanide carbon. rsc.org

This activation strategy has been used to synthesize various valuable compounds. For example, NHC catalysis can promote the reaction between ketones and isocyanides to produce enaminones efficiently. rsc.org The catalytic cycle involves the formation of a transient imidoyl intermediate. rsc.org Furthermore, NHCs can facilitate the chemoselective N-imination of indoles with isocyanides by concurrently activating both the nucleophile (indole) and the electrophile (isocyanide). nih.govacs.org This approach provides access to new indole-based formamidines under mild conditions. nih.govacs.org The ability of NHCs to activate a wide range of functional groups makes them versatile tools in both molecular and polymer synthesis. rsc.org

Hydrocyanation, the addition of a hydrogen cyanide (HCN) equivalent across a double or triple bond, is a powerful C-C bond-forming reaction. uni-koeln.de While nickel complexes with phosphite (B83602) ligands are industrially important for the hydrocyanation of unactivated alkenes, the specific role of isocyanide ligands like this compound in these systems is an area of developing research. wikipedia.org

Isocyanides are isoelectronic with carbon monoxide and can serve as ligands in various catalytic processes. researchgate.net In some catalytic cycles, metal-isocyanide complexes are key intermediates. For example, computational studies on calcium-catalyzed hydrocyanation of hydrazones suggest that the configuration-determining step proceeds through a calcium-isocyanide complex. beilstein-journals.orgbeilstein-journals.org It has been observed that isocyanide coordination to the metal can be preferred over cyanide coordination in certain intermediates, which is crucial for the reaction to proceed. beilstein-journals.orgbeilstein-journals.org

In nickel-catalyzed hydrocyanation, the general mechanism involves the oxidative addition of HCN to a Ni(0) species, followed by alkene insertion and reductive elimination. wikipedia.org While phosphite or phosphine (B1218219) ligands are common, thermally stable nickel(I)-isocyanide complexes have been synthesized and shown to be efficient catalysts or pre-catalysts in various cross-coupling reactions. chemrxiv.org This suggests the potential for using isocyanide-ligated nickel complexes in hydrocyanation and related C-C bond-forming reactions. nih.govacs.org

Organocatalytic Activation of Isocyanides

Liquid Crystalline Materials Development

The biphenyl scaffold is a classic structural motif in the design of liquid crystalline materials. The this compound molecule, with its rigid rod-like structure and polar isocyano group, possesses the key features required for forming thermotropic liquid crystal phases.

Thermotropic liquid crystals exhibit phase transitions as a function of temperature, moving from a crystalline solid to an ordered liquid crystal phase and finally to an isotropic liquid. wikipedia.orgnih.gov The design of molecules (mesogens) that form these phases is based on several key principles, which are well-exemplified by the isocyanobiphenyl scaffold. rsc.orgrsc.org

Anisometric Molecular Shape: The primary requirement for a mesogen is an anisotropic shape, typically rod-like or disc-like. ucm.es The this compound structure, with its elongated and rigid biphenyl core, perfectly fulfills this requirement. wikipedia.org This rigidity helps maintain the long-range orientational order characteristic of liquid crystal phases. nih.gov

Combination of Rigid and Flexible Parts: While the rigid core provides order, attaching flexible alkyl chains to the other end of the biphenyl unit (at the 4'-position) introduces fluidity. rsc.orgrsc.org This combination of a rigid, ordering segment (isocyanobiphenyl) and a flexible, disordering segment (alkyl chain) is a fundamental design principle for creating liquid crystals with specific melting and clearing temperatures. rsc.orgrsc.org

Table 2: Role of Structural Features in Isocyanobiphenyl-Based Liquid Crystals

| Structural Feature | Role in Liquid Crystal Formation | Example Moiety |

|---|---|---|

| Rigid Core | Provides structural anisotropy and stability through π-π stacking and dispersion forces, promoting orientational order. rsc.orgrsc.org | Biphenyl |

| Terminal Polar Group | Creates a strong dipole moment, enhancing intermolecular attractions and aligning molecules. ucm.es | Isocyano (-N≡C) |

| Flexible Chain | Introduces mobility and fluidity, lowering the melting point and defining the temperature range of the mesophase. rsc.orgrsc.org | Alkyl chain (-CnH2n+1) |

Integration into Halogold(I) Complexes for Mesophase Control

The integration of this compound and its derivatives into halogold(I) complexes has been a significant area of research, leading to the development of novel liquid crystalline materials with tunable mesophase behavior. These rod-like complexes, which are of interest for their potential applications in optoelectronics and display technologies, demonstrate how the molecular structure of the isocyanide ligand directly influences the macroscopic properties of the resulting materials.

Research has focused on the synthesis and characterization of complexes with the general formula [AuX(CNC₆H₄C₆H₄OCₙH₂ₙ₊₁-p)], where X represents a halogen (Cl, Br, I) and the this compound core is functionalized with a para-alkoxy chain of varying length (n = 4, 6, 8, 10, 12). rsc.org The synthesis typically involves the reaction of [AuCl(tht)] (tht = tetrahydrothiophene) with the corresponding 4-isocyano-4'-alkoxybiphenyl ligand, followed by metathetical reactions with potassium bromide or potassium iodide to obtain the bromo and iodo analogues, respectively. rsc.org

The coordination of the this compound derivative to the gold(I) halide center has a profound effect on the mesomorphic properties of the material. While the free 4-isocyano-4'-alkoxybiphenyl ligands themselves exhibit liquid crystalline behavior, displaying nematic and, in some cases, smectic A phases over a narrow temperature range (typically 40–85 °C), their incorporation into the gold(I) complexes leads to a marked increase in the melting points. rsc.org More importantly, this coordination results in a significant expansion of the temperature range over which the mesophase is stable, with ranges of nearly 140 °C being achieved. rsc.org

Furthermore, the nature of the halogen atom and the length of the alkoxy chain on the biphenyl unit provide effective means to control the type and stability of the mesophase. The order within the mesophase is generally enhanced upon complexation, with the majority of the halogold(I) complexes exhibiting a smectic A phase. rsc.org A nematic phase is also observed for some shorter-chain derivatives (where X = Cl, Br and n = 4). rsc.org The melting points of these complexes are influenced by the halide, decreasing in the order I > Br > Cl. rsc.org With the exception of the iodo complex with the shortest alkyl chain (n=4), all the synthesized biphenyl halogold(I) derivatives have been found to be mesogenic. rsc.org

The thermal stability of these materials is also noteworthy. Most of the complexes are stable up to 200 °C, though they tend to decompose upon transitioning to the isotropic state at temperatures above 220 °C. rsc.org This high thermal stability within the mesophase is a crucial characteristic for potential applications in devices that may operate at elevated temperatures.

The following table summarizes the mesophase behavior of a selection of these halogold(I) complexes, illustrating the influence of the halogen and the alkoxy chain length on the transition temperatures.

Table 1: Mesophase Behavior of [AuX(CNC₆H₄C₆H₄OCₙH₂ₙ₊₁-p)] Complexes

| Halogen (X) | Alkoxy Chain Length (n) | Mesophase(s) | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |

|---|---|---|---|---|---|

| Cl | 4 | Nematic, Smectic A | ~100 | ~140 | ~40 |

| Br | 4 | Nematic, Smectic A | ~110 | ~150 | ~40 |

| I | 4 | Not Mesogenic | - | - | - |

| Cl | 8 | Smectic A | ~90 | ~230 | ~140 |

| Br | 8 | Smectic A | ~100 | ~230 | ~130 |

| I | 8 | Smectic A | ~120 | ~220 | ~100 |

| Cl | 12 | Smectic A | ~85 | ~225 | ~140 |

| Br | 12 | Smectic A | ~95 | ~225 | ~130 |

Note: The transition temperatures are approximate values based on reported data and are intended for comparative purposes. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-isocyano-biphenyl in solution. Both ¹H and ¹³C NMR provide direct information about the carbon-hydrogen framework and the chemical environment of each atom.

Research Findings: The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the two phenyl rings are chemically distinct, leading to a series of doublets and triplets. The specific chemical shifts and coupling constants are influenced by the anisotropic effect of the isocyano (-N≡C) group and the electronic communication between the two rings. For the parent compound, biphenyl (B1667301), protons appear in the range of 7.16 to 7.43 ppm. chemicalbook.com The introduction of the isocyano group would cause downfield shifts for the protons on the substituted ring due to its electron-withdrawing nature.

The ¹³C NMR spectrum provides direct information on the carbon skeleton. bhu.ac.in Each unique carbon atom in the biphenyl structure will produce a distinct signal. The isocyano carbon itself has a characteristic chemical shift. The signals for the aromatic carbons typically appear between 110 and 150 ppm. bhu.ac.in The carbon atom directly attached to the isocyano group (C-4) and the ipso-carbon of the unsubstituted ring (C-1') are key diagnostic peaks. Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, spectra are often acquired using proton-decoupling techniques to simplify the spectrum to a series of singlets, one for each chemically non-equivalent carbon atom. bhu.ac.in

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ) in ppm | Notes |

| Aromatic Protons | ¹H NMR | 7.20 - 7.80 | Signals appear as complex multiplets (doublets, triplets) due to spin-spin coupling. |

| Aromatic Carbons | ¹³C NMR | 115 - 145 | Includes signals for all CH and quaternary carbons in the biphenyl rings. |

| Isocyano Carbon | ¹³C NMR | 155 - 170 | The isocyano carbon is typically deshielded and appears further downfield. |

| Ipso-Carbons | ¹³C NMR | 130 - 145 | Carbons at the point of ring-ring linkage and substituent attachment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying functional groups and studying the conformational properties of this compound. researchgate.net

Research Findings: The most prominent and diagnostic feature in the IR and Raman spectra of this compound is the stretching vibration of the isocyanide group (ν(N≡C)). This bond typically gives rise to a strong, sharp absorption band in the region of 2100-2150 cm⁻¹. In a study of related diisocyanobiphenyl compounds, this peak was observed at 2119 cm⁻¹. nasa.gov The exact position of this band is sensitive to the electronic environment and can be influenced by conjugation with the biphenyl system.

The spectra also contain a series of bands corresponding to the vibrations of the biphenyl framework. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A group of bands between 1400 and 1600 cm⁻¹.

C-H in-plane and out-of-plane bending: These vibrations in the fingerprint region (below 1400 cm⁻¹) are characteristic of the substitution pattern on the phenyl rings.

Raman spectroscopy is particularly useful for studying the symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum. horiba.com It can provide complementary information on the biphenyl skeletal modes and the isocyanide stretch. horiba.com Because IR and Raman spectroscopy have different selection rules, using both techniques provides a more complete vibrational analysis.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanide Stretch (ν(N≡C)) | IR, Raman | 2100 - 2150 | Strong, Sharp |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium to Strong |

| C-H Out-of-Plane Bend | IR | 700 - 900 | Strong |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV/Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org For conjugated systems like this compound, this technique provides information about the π-electron system and can be used for quantitative analysis according to the Beer-Lambert law. shu.ac.uk

Research Findings: The UV/Vis spectrum of this compound is dominated by π → π* transitions associated with its extended aromatic system. libretexts.org The biphenyl chromophore itself exhibits strong absorption. The spectrum is expected to show intense absorption bands characteristic of substituted benzene (B151609) systems. spcmc.ac.in A study on isomeric isocyanocyclohept[b]indoles, which also contain an isocyano group conjugated with an aromatic system, showed distinct UV spectra that were crucial for their identification. nasa.gov

The electronic transitions in this compound can be categorized as:

E-bands (Ethylenic): Intense absorptions arising from π → π* transitions within the individual phenyl rings, typically occurring at shorter wavelengths.

K-bands (Konjugation): Strong absorptions resulting from the π → π* transition of the entire conjugated biphenyl system. These are generally observed at longer wavelengths (λ_max) compared to benzene due to the extended conjugation.

B-bands (Benzenoid): Weaker, structured absorptions resulting from symmetry-forbidden transitions in the benzene ring, which may be obscured by the more intense bands. spcmc.ac.in

The isocyano group, as a substituent, can modulate the energy of these transitions, potentially causing a shift in the absorption maxima (a chromophoric effect). Quantitative analysis is possible by creating a calibration curve of absorbance versus concentration at a specific λ_max.

Interactive Data Table: Expected UV/Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max (nm) | Notes |

| π → π | Biphenyl System | 250 - 290 | Intense K-band due to extended conjugation. The exact λ_max is solvent-dependent. |

| π → π | Phenyl Ring | < 220 | Strong E-band, may be outside the range of standard instruments. |

Scanning Tunneling Microscopy (STM) for Surface Morphology and Local Electronic Structure

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that images conductive surfaces with atomic resolution. numberanalytics.com It is used to study how molecules like this compound self-assemble on surfaces and to probe their local electronic properties. nih.gov

Research Findings: Studies on the closely related molecule 4,4'-biphenyldiisocyanide (BPDI) deposited on a Au(111) surface provide significant insight into the expected behavior of this compound. aip.org When deposited at room temperature, BPDI molecules spontaneously self-assemble into one-dimensional molecular chains. aip.orgnih.gov

Key findings from STM studies on BPDI/Au(111) include:

Surface Morphology: The molecules lie flat on the gold surface and are interconnected by gold adatoms, forming long, ordered chains. aip.org The periodicity of these chains is consistent with the length of the biphenyl unit. aip.org These chains preferentially align along specific crystallographic directions of the gold substrate. nih.gov

Local Electronic Structure: Spatially resolved conductance mapping (dI/dV), a technique related to STM, reveals information about the local density of states (LDOS). For the BPDI chains, an occupied interfacial state was observed at -0.67 eV below the Fermi level. aip.org This state is delocalized along the molecular chain, indicating strong electronic coupling between the molecule and the gold substrate. aip.orgnih.gov Similar studies on related systems can map the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This ability to probe electronic states at the single-molecule level is crucial for understanding charge transport in molecular electronic devices. arxiv.org

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to deduce structural information from its fragmentation patterns. dokumen.pub

Research Findings: In a mass spectrum of this compound (C₁₃H₉N), the most important peak is the molecular ion peak (M⁺) . This peak corresponds to the intact molecule with one electron removed and will have an m/z value equal to the molecule's nominal molecular mass. pages.dev Since this compound contains one nitrogen atom, its molecular weight is an odd number (179.07 g/mol ), and its molecular ion peak will appear at an odd m/z value, which is a useful diagnostic tool known as the nitrogen rule. weebly.com

Upon ionization, particularly with higher-energy methods like electron ionization (EI), the molecular ion can undergo fragmentation. brentford.hounslow.sch.uk The analysis of these fragments provides a fingerprint that helps to confirm the structure. core.ac.uk For this compound, expected fragmentation pathways include:

Loss of the isocyano group (•NC) or hydrogen isocyanide (HNC).

Cleavage of the bond between the two phenyl rings, leading to fragments corresponding to a phenyl cation (m/z 77) or an isocyanophenyl cation.

Sequential loss of small molecules like acetylene (B1199291) (C₂H₂) from the aromatic rings.

The relative abundance of each fragment ion is plotted against its m/z value to generate the mass spectrum. The most abundant fragment gives rise to the 'base peak' in the spectrum.

Interactive Data Table: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (Nominal) | Description |

| Molecular Ion | [C₁₃H₉N]⁺ | 179 | Confirms the molecular weight of the compound. |

| Phenyl Cation | [C₆H₅]⁺ | 77 | A common fragment for compounds containing a non-substituted phenyl ring. |

| Biphenyl Cation | [C₁₂H₉]⁺ | 153 | Resulting from the loss of the CN group. |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Engineering

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Research Findings: While a specific crystal structure for this compound was not found in the search results, data from analogous compounds highlight the utility of the technique. For example, the crystal structure of 2-isocyano-4-methylphenyl diphenylacetate reveals a C≡N bond length of 1.164 Å and shows how molecules are linked in the crystal via hydrogen bonds. researchgate.net In another related biphenyl derivative, the dihedral angle between the two phenyl rings was found to be 38.02°, indicating a non-planar conformation in the solid state. iucr.org

XRD is fundamental to crystal engineering , a field focused on designing solid-state architectures with specific properties. ias.ac.in Isocyanides can act as powerful building blocks (tectons) in this context. mdpi.com They can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, to guide the assembly of molecules into predictable one-, two-, or three-dimensional networks. mdpi.comacs.org For instance, studies on isocyanide complexes of palladium and platinum show the formation of 1D chains supported by halogen bonds and other weak interactions. mdpi.com The ability of the isocyano group to coordinate with metals or interact with other functional groups makes it a valuable tool for constructing novel supramolecular materials.

Chromatographic Separation Techniques (e.g., HPLC) for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound.

Research Findings: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar aromatic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common method.

Stationary Phase: Columns with nonpolar stationary phases are used. C18 (octadecylsilane) is a standard choice, but for aromatic compounds, biphenyl-phase columns can offer enhanced retention and alternative selectivity. thermofisher.com This is due to the potential for π-π interactions between the biphenyl stationary phase and the aromatic analyte. thermofisher.com

Mobile Phase: A mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile (B52724) or methanol) is typically used. sielc.comsielc.com By running a gradient (i.e., changing the solvent composition over time), a mixture of compounds with varying polarities can be effectively separated.

Detection: A UV detector is commonly used with HPLC, as aromatic compounds like this compound strongly absorb UV light. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions, and the area under the peak is proportional to its concentration, allowing for quantitative purity assessment. nih.gov

This method is crucial for verifying the purity of a synthesized batch of this compound and for isolating it from starting materials, byproducts, or isomers. nih.gov

Theoretical and Computational Investigations of 4 Isocyano Biphenyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the study of molecular systems, offering a detailed view of their electronic architecture. numberanalytics.com These computational methods, grounded in the principles of quantum mechanics, allow for the elucidation of properties that are often difficult or impossible to determine experimentally. mpg.dearxiv.org

Density Functional Theory (DFT) Studies of Molecular Conformation and Reactivity

Density Functional Theory (DFT) has proven to be a powerful and versatile tool for investigating the molecular conformation and reactivity of 4-isocyanobiphenyl and related molecules. physchemres.orgrsc.org DFT methods are widely used to predict molecular properties, understand chemical reactions, and simulate molecular dynamics. mdpi.comekb.eg

In the ground state, the two phenyl rings of biphenyl (B1667301) derivatives like 4-isocyanobiphenyl are typically twisted relative to each other. mdpi.com For instance, in 4-amino-4′-isocyanobiphenyl, a similar compound, the dihedral angle between the phenyl rings is calculated to be around 30°. mdpi.com However, upon electronic excitation to the first excited state (S1), the molecule tends to adopt a more planar conformation. mdpi.com This change in geometry is a critical factor in understanding its photophysical properties.

DFT calculations are also instrumental in assessing the reactivity of molecules. mdpi.com By analyzing various descriptors derived from DFT, such as chemical potential and hardness, the flow of electrons during a chemical reaction can be predicted. mdpi.com These studies provide a semi-quantitative framework for understanding intermolecular interactions and the stability of molecular complexes. mdpi.com For example, in reactions involving adducts of 2-isocyanobiphenyl with boron trihalides (BX3), DFT studies have been crucial in elucidating the reaction mechanisms, which involve C-C bond-forming borylative cyclizations. rsc.org These computational investigations have revealed ionic mechanisms leading to the formation of phenanthridinium-6-trihaloborate zwitterions. rsc.org

| Property | Finding | Method | Reference |

| Ground State Conformation | Phenyl rings rotated by ~30° relative to each other. | DFT | mdpi.com |

| Excited State Conformation | Phenyl rings become coplanar in the S1 excited state. | DFT | mdpi.com |

| Reaction Mechanism | Ionic mechanism for C-C bond formation in reactions with BX3. | DFT | rsc.org |

Higher-Level Ab Initio Methods (e.g., Coupled-Cluster) for Energy Barriers

For a more accurate determination of energetic properties such as reaction energy barriers, higher-level ab initio methods like Coupled-Cluster (CC) theory are employed. q-chem.comarxiv.org The Coupled-Cluster Singles and Doubles (CCSD) method, and its variant with a non-iterative inclusion of triple excitations, CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in predicting molecular energies. gaussian.com

While DFT methods are generally effective, CCSD provides superior results for reactive species, including transition states. q-chem.com The computational cost of CCSD scales with the 6th power of the system size, making it significantly more demanding than DFT. q-chem.com However, this increased accuracy is often necessary for a reliable description of reaction kinetics.

In the context of 4-isocyanobiphenyl, while specific CCSD studies on this exact molecule are not prevalent in the provided search results, the methodology is broadly applied to understand reactive processes in similar organic molecules. q-chem.comgaussian.com For example, in the study of isonitrile-borane adducts, while DFT was used to probe reaction mechanisms, higher-level methods would be essential for quantitatively predicting the activation barriers for the observed cyclizations. rsc.org

Molecular Electrostatic Potential (MEP) Mapping and σ-Hole Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP is calculated as the force exerted on a positive test charge at various points on the electron density surface of a molecule. uni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. malayajournal.org

A key concept related to MEP is the σ-hole, which is a region of positive electrostatic potential located on the extension of a covalent bond to a halogen or other electron-withdrawing atoms. preprints.orgmdpi.com This positive region arises from the anisotropic distribution of electron density around the atom. mdpi.com The σ-hole plays a crucial role in forming non-covalent interactions known as halogen bonds. preprints.org

For 4-isocyanobiphenyl, the isocyano group (-N≡C) is a significant feature. The nitrogen atom possesses a lone pair of electrons, leading to a region of negative electrostatic potential, making it a potential site for electrophilic attack or coordination to metal centers. Conversely, the region around the carbon atom of the isocyano group and the aromatic protons would exhibit positive electrostatic potential. The analysis of the MEP surface can provide critical insights into the intermolecular interactions and reactivity patterns of 4-isocyanobiphenyl.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the course of chemical reactions. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. malayajournal.orgnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com